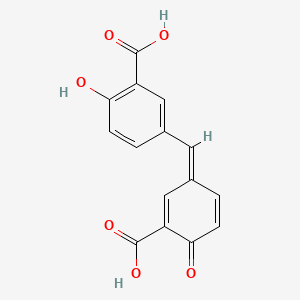

Formaurindicarboxylic acid

CAS No.: 62051-06-3

Cat. No.: VC1808923

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62051-06-3 |

|---|---|

| Molecular Formula | C15H10O6 |

| Molecular Weight | 286.24 g/mol |

| IUPAC Name | 5-[(Z)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C15H10O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-7,16H,(H,18,19)(H,20,21)/b9-5- |

| Standard InChI Key | FGKZJKFGFLPASN-UITAMQMPSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C\2/C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

| SMILES | C1=CC(=C(C=C1C=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

Introduction

Preparation and Synthesis

The preparation of formaurindicarboxylic acid is documented in patent literature, specifically in patents US8030353B2 and US8053475B2 . These patents describe methods for synthesizing the compound and its derivatives for pharmaceutical applications. The preparation processes yield the compound in forms suitable for incorporation into pharmaceutical compositions.

The compound can exist in both its free acid form (formaurindicarboxylic acid) and as various salt forms (formaurindicarboxylates), with the latter typically produced through reaction with alkali compounds . These different forms may offer varied solubility profiles and bioavailability characteristics that can be advantageous for specific pharmaceutical applications.

Biological Activities

The primary biological activity of formaurindicarboxylic acid is its effectiveness as an anticoccidial agent . Coccidiosis is a parasitic disease caused by protozoa primarily from genera including Eimeria, Cryptosporidium, and Isospora, which commonly infect farm animals and cause significant economic losses in the agricultural sector .

Research has demonstrated that formaurindicarboxylic acid exhibits effects on cell nuclei and chromatin, which may partially explain its mechanism of action against parasitic organisms . This cellular-level activity suggests potential interactions with nucleic acids or nuclear proteins that could disrupt the life cycle of parasitic organisms.

Table 2: Biological Effects of Formaurindicarboxylic Acid

| Biological Target | Observed Effects | Potential Applications |

|---|---|---|

| Coccidia parasites | Anticoccidial activity | Prevention and treatment of coccidiosis in farm animals |

| Cell nucleus | Effects on nuclear metabolism | Potential applications in cellular biology research |

| Chromatin | Interaction with chromatin structure | Understanding of mechanism of action |

The compound's structural similarity to aurintricarboxylic acid suggests it may share some of this related compound's biological properties, which include inhibition of various nucleases (including DNAase I and RNAase A), stimulation of tyrosine phosphorylation, and antimicrobial activity against certain pathogens including Yersinia species .

Pharmaceutical Applications and Formulations

Pharmaceutical compositions containing formaurindicarboxylic acid typically include at least 0.1 μmol of the compound or its derivatives per 1 kg of pharmaceutically acceptable carrier . These compositions are generally formulated as solutions using aqueous alkali or water as the carrier medium .

The development of these pharmaceutical formulations has been primarily focused on veterinary applications, specifically for the prevention and treatment of coccidial infections in farm animals. These infections represent a significant economic concern in animal husbandry, as they cause substantial losses through:

-

Increased mortality rates in affected animals

-

Reduced growth and production performance

-

Decreased feed conversion efficiency

-

Substantial costs associated with treatment and prevention measures

The efficacy of formaurindicarboxylic acid against these parasitic infections makes it a valuable compound in veterinary medicine, with potential applications across various animal species affected by coccidiosis.

Comparative Analysis with Related Compounds

Formaurindicarboxylic acid shares structural similarities with aurintricarboxylic acid (ATA), which has been more extensively studied . This structural relationship provides insight into potential additional properties and applications of formaurindicarboxylic acid.

ATA has demonstrated several important biological properties that might suggest parallel activities for formaurindicarboxylic acid:

-

Inhibition of nucleases including DNAase I, RNAase A, S1 nuclease, and various restriction endonucleases

-

Stimulation of tyrosine phosphorylation, affecting cellular signaling pathways

-

Inhibition of von Willebrand factor binding to platelets, preventing blood coagulation

-

Antimicrobial properties, particularly against certain bacterial species

The structural relationship between these compounds suggests that formaurindicarboxylic acid might share some of these properties, potentially expanding its applications beyond anticoccidial treatment. Comparative studies examining the structure-activity relationships between these compounds could provide valuable insights for future applications.

Research Findings and Studies

Scientific investigations into formaurindicarboxylic acid have revealed several aspects of its biological activity:

-

Its primary use as an anticoccidial agent has been established through efficacy studies against various coccidia species

-

Studies have demonstrated effects on cell nuclei and chromatin, which may explain its biological mechanisms

-

Its relationship to other compounds like aurintricarboxylic acid suggests potential additional biological activities that warrant further investigation

Research has shown that formaurindicarboxylic acid, like related compounds, may interact with cellular components, potentially affecting nucleic acid and protein interactions. This cellular-level activity provides important clues about its mechanism of action and potential applications in both veterinary medicine and basic research.

Physical Properties in Context

While specific physical property data for formaurindicarboxylic acid is limited in the research literature, understanding the general properties of carboxylic acids provides context for its likely characteristics. Carboxylic acids typically demonstrate:

Table 3: General Properties of Carboxylic Acids for Reference

| Carboxylic Acid | Melting Point (°C) | Boiling Point (°C) | Solubility (g/100g water) |

|---|---|---|---|

| Formic acid | 8 | 100 | Miscible |

| Acetic acid | 17 | 118 | Miscible |

| Propionic acid | -22 | 141 | Miscible |

| Benzoic acid | 122 | 249 | 0.29 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume